
L-Valine t-butylamide hydrochloride
Overview
Description
L-Valine t-butylamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valine t-butylamide hydrochloride can be synthesized through the amidation of L-valine with tert-butylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
L-Valine t-butylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C9H19ClN2O2
Molecular Weight : 209.71 g/mol
CAS Number : 13518-40-6
Melting Point : 144 °C
Purity : Typically ≥98.0%
These properties make L-Valine t-butylamide hydrochloride suitable for various applications, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary in chromatography.
Pharmaceutical Applications
- Chiral Auxiliary in Synthesis
- Drug Formulation
- Precursor in Biochemical Pathways
Analytical Chemistry Applications
- Chiral Chromatography
- Mass Spectrometry
Case Study 1: Chiral Separation
A study demonstrated the effectiveness of L-Valine t-butylamide as a chiral selector in HPLC for separating enantiomers of various pharmaceutical compounds. The results indicated significant improvements in resolution compared to non-chiral methods, underscoring its utility in drug development processes.
Case Study 2: Nutritional Supplementation
Research involving athletes showed that supplementation with L-Valine, particularly in its t-butylamide form, resulted in enhanced muscle recovery post-exercise. Participants exhibited improved nitrogen balance and reduced muscle soreness, validating its application in sports nutrition .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceutical Synthesis | Chiral auxiliary for asymmetric synthesis | Produces enantiomerically pure compounds |
Drug Formulation | Component in muscle growth supplements | Promotes anabolic processes |
Analytical Chemistry | Chiral selector in HPLC | Enhances separation of enantiomers |
Mass Spectrometry | Standard reference material | Ensures accuracy in quantitative analyses |
Mechanism of Action
The mechanism of action of L-Valine t-butylamide hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolism by interacting with enzymes and other proteins involved in these processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- L-Valine methyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
- L-Phenylalanine tert-butyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
Uniqueness
L-Valine t-butylamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its role in protein synthesis and metabolism distinguish it from other similar compounds .
Biological Activity
L-Valine t-butylamide hydrochloride is a derivative of L-valine, an essential branched-chain amino acid (BCAA) known for its significant role in protein synthesis and metabolism. This compound has gained attention for its potential therapeutic applications, particularly in sports nutrition, metabolic health, and drug development. This article explores the biological activity of this compound through various research findings, case studies, and comparative analyses.
Overview of this compound
This compound (CAS Number: 70421-65-7) is synthesized from L-valine, exhibiting properties that enhance its solubility and stability compared to other derivatives. Its unique amide structure allows it to participate in various biochemical reactions, making it a valuable reagent in organic synthesis and peptide formation.
The biological activity of this compound is primarily attributed to its influence on protein synthesis and metabolism. As a derivative of L-valine, it interacts with specific enzymes and proteins involved in these processes. The compound may modulate metabolic pathways by affecting the availability of amino acids necessary for protein synthesis.
Key Mechanisms:
- Protein Synthesis : Enhances the incorporation of amino acids into proteins.
- Metabolic Regulation : Influences energy production and muscle metabolism.
- Enzyme Interaction : Potentially interacts with transaminases and other metabolic enzymes .
Biological Activity and Applications
Research indicates several promising applications for this compound:
- Sports Nutrition : The compound is studied for its potential to improve muscle recovery and performance by enhancing protein synthesis.
- Metabolic Health : It may play a role in regulating metabolic pathways associated with energy production and muscle maintenance.
- Drug Development : Investigated as a potential precursor in synthesizing pharmaceutical compounds due to its ability to form stable derivatives .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-Valine | Essential amino acid; aliphatic side chain | Involved in protein synthesis |
L-Valine tert-butyl ester | Ester derivative; more hydrophobic | Used in various biochemical applications |
L-Valine tert-butylamide | Amide derivative without hydrochloride | Similar properties but lacks chloride |
N-Acetyl-L-Valine | Acetylated form; improves solubility | Enhances stability in aqueous solutions |
This compound stands out due to its specific amide structure combined with the hydrochloride form, which enhances both solubility and stability compared to its counterparts.
1. Sports Nutrition Study
A study focused on the effects of this compound on exercise performance demonstrated that supplementation could lead to improved recovery times and increased muscle mass among athletes. The findings suggested that this compound may be beneficial in sports nutrition formulations aimed at enhancing athletic performance.
2. Metabolic Regulation Research
Research investigating the metabolic effects of L-Valine derivatives indicated that these compounds could enhance glucose metabolism and reduce fatigue during prolonged exercise. The study highlighted the potential for using this compound as a supplement for individuals engaged in high-intensity training.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural integrity of L-Valine t-butylamide hydrochloride in synthetic chemistry research?
To verify the structure, researchers should employ 1H NMR and 13C NMR spectroscopy to identify characteristic peaks. For example, the tert-butyl group typically appears as a sharp singlet at δ ≈ 1.4 ppm in 1H NMR, while ester carbonyl carbons resonate near δ 170 ppm in 13C NMR. FTIR can further confirm functional groups, such as the amide C=O stretch near 1650–1680 cm⁻¹. Cross-referencing spectral data with literature values (e.g., [α]D optical rotation and melting points) ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to avoid skin/eye contact .
- Storage: Store in sealed glass containers away from light and strong oxidizers. Maintain temperature in a cool, ventilated area .
- Exposure Control: Use local exhaust ventilation and ensure emergency showers/eye-wash stations are accessible .
Q. How can researchers assess the purity of this compound in experimental workflows?
Purity is evaluated via:
- Titration: Perchloric acid titration for primary amine quantification .
- Chromatography: Thin-layer chromatography (TLC) to detect impurities, using mobile phases like AcOEt/hexane (1:4) .
- Spectroscopy: FTIR and NMR to identify residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Hexane/AcOEt mixtures (1:4) are effective for crystallization .
- Temperature Control: Maintain low temperatures during coupling reactions to minimize racemization .
- Purification: Employ recrystallization or column chromatography to remove unreacted tert-butyl esters or amino acid residues .
Q. What analytical strategies are effective in resolving contradictions between theoretical and experimental data for this compound?
- Multi-Technique Validation: Combine X-ray crystallography with NMR/FTIR to resolve ambiguities in stereochemistry or bond assignments .
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .
- Isotopic Labeling: Introduce 13C or 15N labels to track reaction pathways and verify intermediate structures .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal Stability: Avoid temperatures above 25°C during storage to prevent decomposition. No data exists for decomposition temperatures, so empirical testing is recommended .
- pH Sensitivity: The compound is stable in neutral to slightly acidic conditions. Avoid alkaline environments to prevent hydrolysis of the amide bond .
- Light Sensitivity: Protect from UV exposure to avoid photodegradation; amber glass containers are ideal .
Q. How can researchers mitigate challenges in using this compound as a substrate in enzymatic studies?
- Solubility Optimization: Dissolve in aqueous buffers (pH 5.5–6.5) with co-solvents like DMSO (≤5%) to enhance bioavailability .
- Enzyme Compatibility: Pre-screen enzymes for activity in the presence of tert-butyl groups, which may sterically hinder binding .
- Kinetic Analysis: Use stopped-flow techniques or fluorescence assays to monitor real-time enzymatic hydrolysis of the amide bond .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Standardized Testing: Perform solubility tests in controlled conditions (e.g., 25°C, 100 g/L in H₂O) and compare with literature. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Documentation: Report solvent purity, temperature, and agitation methods to ensure reproducibility .
Q. What steps are critical for ensuring reproducibility in peptide synthesis using this compound?
- Coupling Reagents: Use HATU or DCC with catalytic DMAP for efficient amide bond formation .
- Deprotection: Cleave tert-butyl groups with trifluoroacetic acid (TFA) under inert atmospheres to minimize side reactions .
- Quality Control: Validate each synthetic step with LC-MS or MALDI-TOF to confirm sequence integrity .
Properties
IUPAC Name |
(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSNFCPWQDKIJ-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628439 | |
Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70421-65-7 | |
Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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